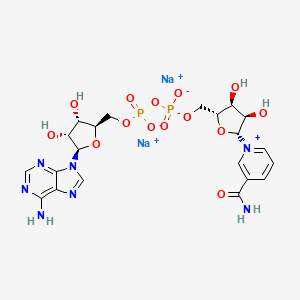
NADdisodiumsalt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nicotinamide adenine dinucleotide disodium salt is a coenzyme that plays a crucial role in various metabolic processes. It is involved in redox reactions, carrying electrons from one reaction to another. This compound exists in two forms: an oxidized form (nicotinamide adenine dinucleotide) and a reduced form (nicotinamide adenine dinucleotide disodium salt). It is essential for energy production and is found in all living cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Nicotinamide adenine dinucleotide disodium salt can be synthesized through a series of chemical reactions involving nicotinamide, adenine, and ribose. The process typically involves the phosphorylation of nicotinamide riboside, followed by the coupling of adenine mononucleotide. The final product is then converted to its disodium salt form through neutralization with sodium hydroxide .
Industrial Production Methods
Industrial production of nicotinamide adenine dinucleotide disodium salt involves fermentation processes using genetically modified microorganisms. These microorganisms are engineered to overproduce the compound, which is then extracted and purified through various chromatographic techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Nicotinamide adenine dinucleotide disodium salt undergoes several types of chemical reactions, including:
Oxidation-Reduction Reactions: It acts as an electron carrier in redox reactions, alternating between its oxidized and reduced forms.
Substitution Reactions: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include nicotinamide adenine dinucleotide and its reduced form, nicotinamide adenine dinucleotide disodium salt .
Wissenschaftliche Forschungsanwendungen
Nicotinamide adenine dinucleotide disodium salt has a wide range of applications in scientific research:
Wirkmechanismus
Nicotinamide adenine dinucleotide disodium salt functions as a coenzyme for a large number of oxidoreductases. It facilitates the transfer of electrons in redox reactions, which is essential for cellular energy production. The compound interacts with various molecular targets, including enzymes involved in the tricarboxylic acid cycle and oxidative phosphorylation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nicotinamide adenine dinucleotide phosphate: Similar in structure but contains an additional phosphate group.
Nicotinamide adenine dinucleotide: The oxidized form of nicotinamide adenine dinucleotide disodium salt.
Uniqueness
Nicotinamide adenine dinucleotide disodium salt is unique due to its role as a reduced coenzyme, which makes it essential for various metabolic processes. Its ability to alternate between oxidized and reduced forms allows it to participate in a wide range of biochemical reactions .
Eigenschaften
Molekularformel |
C21H26N7Na2O14P2+ |
|---|---|
Molekulargewicht |
708.4 g/mol |
IUPAC-Name |
disodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C21H27N7O14P2.2Na/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33;;/h1-4,7-8,10-11,13-16,20-21,29-32H,5-6H2,(H5-,22,23,24,25,33,34,35,36,37);;/q;2*+1/p-1/t10-,11-,13-,14-,15-,16-,20-,21-;;/m1../s1 |
InChI-Schlüssel |
GUIOTHWMFMEYPG-WUEGHLCSSA-M |
Isomerische SMILES |
C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N.[Na+].[Na+] |
Kanonische SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


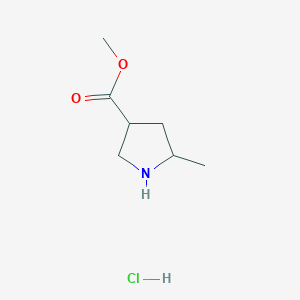
![methyl 2-[(3R)-pyrrolidin-3-yl]acetate](/img/structure/B13114518.png)
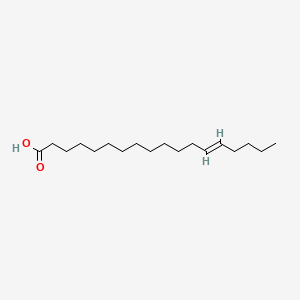
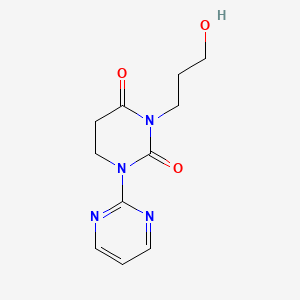
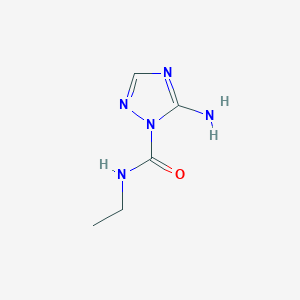
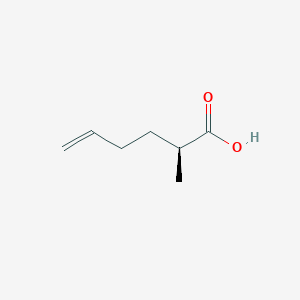
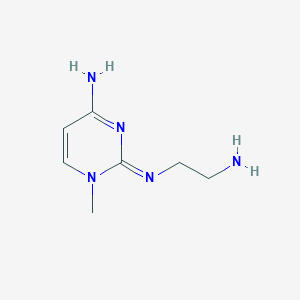
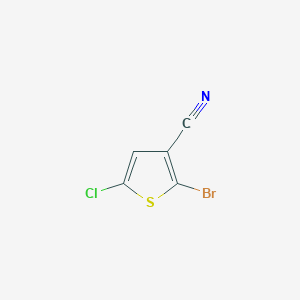

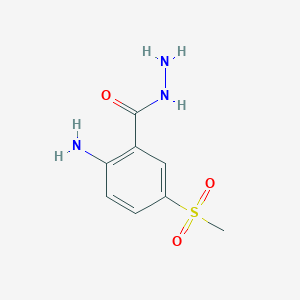
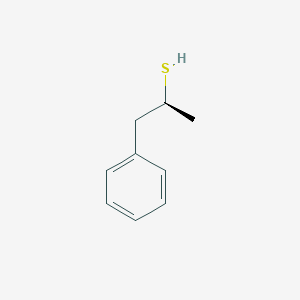
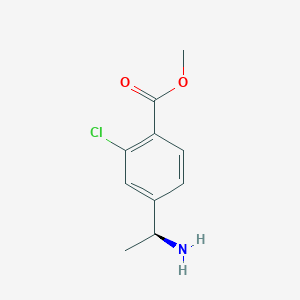
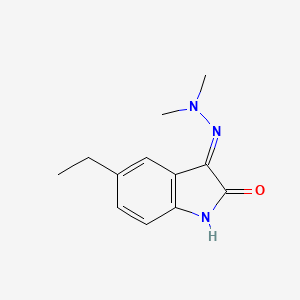
![Ethyl3-(tert-butyl)benzo[d]isoxazole-5-carboxylate](/img/structure/B13114595.png)
